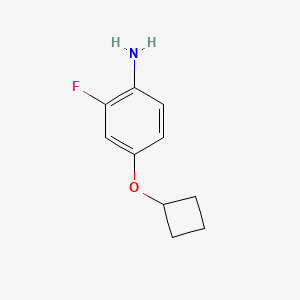
4-Cyclobutoxy-2-fluoro-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclobutoxy-2-fluoro-phenylamine is an organic compound with the molecular formula C10H12FNO. It is a derivative of phenylamine, where the phenyl ring is substituted with a cyclobutoxy group at the 4-position and a fluorine atom at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutoxy-2-fluoro-phenylamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions is critical to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclobutoxy-2-fluoro-phenylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom or the cyclobutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
4-Cyclobutoxy-2-fluoro-phenylamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyclobutoxy-2-fluoro-phenylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclobutoxy-2-chloro-phenylamine: Similar structure but with a chlorine atom instead of fluorine.
4-Cyclobutoxy-2-bromo-phenylamine: Similar structure but with a bromine atom instead of fluorine.
4-Cyclobutoxy-2-iodo-phenylamine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
4-Cyclobutoxy-2-fluoro-phenylamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with biological targets .
Propiedades
Fórmula molecular |
C10H12FNO |
|---|---|
Peso molecular |
181.21 g/mol |
Nombre IUPAC |
4-cyclobutyloxy-2-fluoroaniline |
InChI |
InChI=1S/C10H12FNO/c11-9-6-8(4-5-10(9)12)13-7-2-1-3-7/h4-7H,1-3,12H2 |
Clave InChI |
GSTKEEINNKDMCY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)OC2=CC(=C(C=C2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15234596.png)
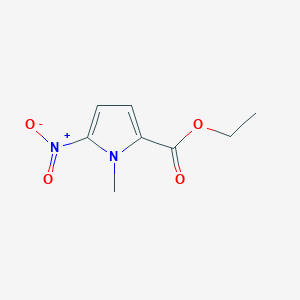
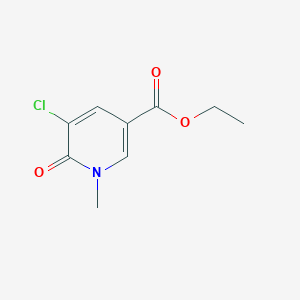
![3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B15234611.png)
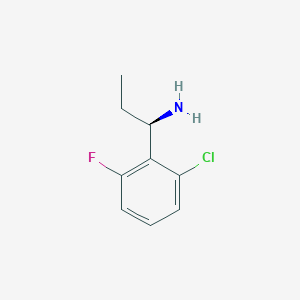

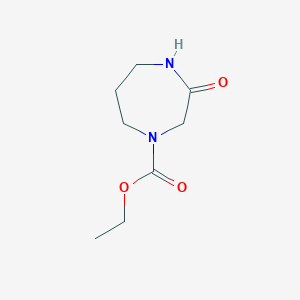
![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)

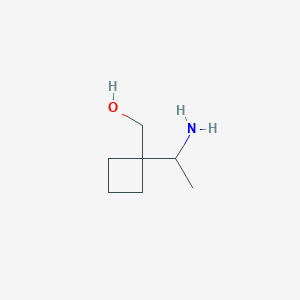
![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)
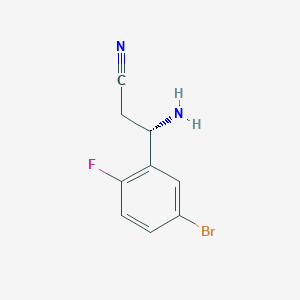
![2-Methyl-octahydrocyclopenta[c]pyrrol-5-one](/img/structure/B15234691.png)
![1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)
